2-(Phenylmethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid
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Description
Phenylmethoxycarbonylamino compounds are a class of organic compounds that contain a phenyl group, a methoxy group, a carbonyl group, and an amino group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including borylation, oxidation, nitration, esterification, and hydrogenation . The exact synthesis process can vary depending on the specific compound and the desired product .Molecular Structure Analysis
The molecular structure of similar compounds often contains a phenyl group (a ring of six carbon atoms), a methoxy group (a carbon atom bonded to an oxygen atom, which is bonded to a hydrogen atom), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and an amino group (a nitrogen atom bonded to one or more hydrogen atoms) .Chemical Reactions Analysis
Phenylmethoxycarbonylamino compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction that forms a carbon-carbon bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight, solubility, melting point, and boiling point can be determined .Safety and Hazards
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c19-16(20)14-12(13-7-4-8-23-13)10-24-15(14)18-17(21)22-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVLXFAGQPVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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